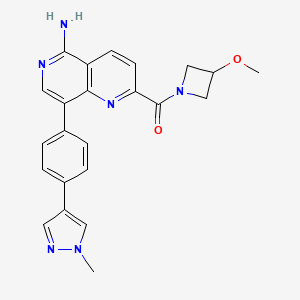

CDK8-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22N6O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[5-amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone |

InChI |

InChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25) |

InChI Key |

OJIQEAIHEGJBFE-UHFFFAOYSA-N |

Synonyms |

(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of CDK8-IN-16: A Technical Overview

For Immediate Release

Cambridge, MA – November 20, 2025 – In the intricate landscape of transcriptional regulation and cancer biology, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a pivotal and compelling therapeutic target. As a key component of the Mediator complex, CDK8, along with its close paralog CDK19, functions as a molecular switch, modulating the expression of a vast array of genes implicated in oncogenesis, metastasis, and drug resistance. This in-depth technical guide provides a comprehensive overview of the mechanism of action of CDK8 inhibitors, with a focus on the conceptual framework surrounding compounds like CDK8-IN-16, for researchers, scientists, and drug development professionals.

Core Function of CDK8: A Transcriptional Regulator

CDK8 is a serine/threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery. The activity of CDK8 can lead to both transcriptional activation and repression, depending on the cellular context and the specific target genes.

The regulatory function of CDK8 is multifaceted. It can phosphorylate the C-terminal domain of RNA Pol II, influencing transcriptional initiation and elongation. Furthermore, CDK8 can directly phosphorylate a variety of transcription factors, thereby altering their stability and activity. Key signaling pathways influenced by CDK8 activity include:

-

Wnt/β-catenin Pathway: CDK8 is often considered an oncogene in colorectal cancer, where it promotes the transcriptional activity of β-catenin.

-

STAT Signaling: CDK8 directly phosphorylates STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate the expression of interferon-gamma (IFN-γ) responsive genes.[1][2][3] This phosphorylation event is a critical pharmacodynamic biomarker for assessing the target engagement of CDK8 inhibitors in cellular and in vivo studies.[4][5]

-

p53 Pathway: CDK8 has been shown to be a coactivator in the p53 transcriptional program, highlighting its complex and sometimes contradictory roles in cancer.

-

Notch Signaling: CDK8 can phosphorylate the Notch intracellular domain, leading to its degradation and termination of Notch signaling.

This compound: A Putative Modulator of Transcriptional Machinery

While specific quantitative data for this compound is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized behavior of other potent and selective CDK8/19 inhibitors. These inhibitors typically operate as ATP-competitive ligands, binding to the kinase domain of CDK8 and preventing the transfer of a phosphate group to its substrates.

The primary consequence of CDK8 inhibition is the modulation of gene expression. By blocking CDK8's kinase activity, inhibitors can prevent the phosphorylation of transcription factors like STAT1, leading to a decrease in STAT1 S727 phosphorylation. This effect is a hallmark of target engagement for CDK8 inhibitors and is often used to confirm their cellular activity.

Quantitative Analysis of CDK8/19 Inhibition

To provide a framework for understanding the potential properties of this compound, the following tables summarize typical quantitative data for well-described CDK8/19 inhibitors.

Table 1: Biochemical Potency of Representative CDK8/19 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| CCT251921 | CDK8 | 4.9 | Biochemical Kinase Assay |

| CCT251921 | CDK19 | 2.6 | Biochemical Kinase Assay |

| BI-1347 | CDK8 | 1.4 | Biochemical Kinase Assay |

| BI-1347 | CDK19 | Not Reported | Biochemical Kinase Assay |

| Cortistatin A | CDK8 | 8.3 | Radiometric Protein Kinase Assay |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.[6][7][8]

Table 2: Cellular Activity of Representative CDK8/19 Inhibitors

| Compound | Cell Line | Endpoint | EC50 (nM) |

| CCT251921 | SW480 | STAT1 S727 Phosphorylation | < 30 |

| BI-1347 | HCT116 | STAT1 S727 Phosphorylation | ~10 |

EC50 values represent the concentration of the inhibitor that produces 50% of its maximal effect in a cellular assay.

Experimental Protocols for Characterizing CDK8 Inhibitors

The following outlines the standard methodologies used to characterize the mechanism of action of CDK8 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified CDK8/CycC complex.

Methodology:

-

Recombinant human CDK8 and Cyclin C proteins are expressed and purified.

-

The kinase reaction is initiated by incubating the CDK8/CycC complex with a specific peptide substrate (e.g., a derivative of the RNA Pol II CTD) and ATP (often radiolabeled with ³²P or ³³P).

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring radioactivity or by using fluorescence-based methods.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for STAT1 S727 Phosphorylation

Objective: To assess the ability of an inhibitor to engage and inhibit CDK8 in a cellular context.

Methodology:

-

Human cancer cells known to express CDK8 (e.g., HCT116, SW480) are cultured.

-

Cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 1-24 hours).

-

To stimulate the pathway, cells may be treated with IFN-γ to induce STAT1 phosphorylation.

-

Following treatment, cells are lysed, and protein extracts are prepared.

-

The levels of phosphorylated STAT1 (S727) and total STAT1 are determined by Western blotting or ELISA using specific antibodies.

-

The ratio of phosphorylated STAT1 to total STAT1 is calculated, and EC50 values are determined by plotting this ratio against the inhibitor concentration.

Visualizing the Mechanism of Action

To illustrate the central role of CDK8 in transcriptional regulation and the mechanism of its inhibition, the following diagrams are provided.

Caption: The CDK8 signaling pathway within the Mediator complex.

Caption: Experimental workflow for characterizing CDK8 inhibitors.

Conclusion and Future Directions

The inhibition of CDK8 presents a promising therapeutic strategy for a range of human cancers. While the specific inhibitor this compound requires further public characterization, the established mechanisms of other potent and selective CDK8/19 inhibitors provide a robust framework for understanding its potential mode of action. Future research will undoubtedly focus on elucidating the precise downstream effects of CDK8 inhibition in different cancer contexts, identifying patient populations most likely to benefit from this therapeutic approach, and exploring combination strategies to overcome potential resistance mechanisms. The continued development of highly selective chemical probes will be instrumental in dissecting the complex biology of this intriguing transcriptional kinase.

References

- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CDK8-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in drug discovery due to its role as a transcriptional regulator in various signaling pathways implicated in cancer and inflammatory diseases. This technical guide details the discovery and synthesis of CDK8-IN-16, a potent and selective inhibitor with an oxindole core, identified through a structure-based virtual screening approach. This document provides a comprehensive overview of its biological activity, a plausible synthetic route, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research and development of CDK8 inhibitors. It is highly probable that this compound is an alternative designation for the compound identified as F059-1017 in the scientific literature.

Introduction to CDK8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[1] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8, along with its close paralog CDK19, acts as a transcriptional co-regulator. It has been implicated in the modulation of several key signaling pathways, including:

-

Wnt/β-catenin Pathway: CDK8 is considered an oncogene in certain cancers, such as colorectal cancer, where it enhances the transcriptional activity of β-catenin.[2]

-

STAT Signaling: CDK8 can phosphorylate STAT1, a key mediator of interferon signaling, thereby regulating the inflammatory response.

-

TGF-β Signaling: CDK8 is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis.

-

NF-κB Signaling: CDK8 can be recruited by the NF-κB transcription factor to promote the expression of pro-inflammatory cytokines.[3]

The diverse roles of CDK8 in oncogenesis and inflammation have made it an attractive target for the development of small molecule inhibitors.

Discovery of this compound (F059-1017)

This compound, also referred to as F059-1017, was identified through a structure-based virtual screening (SBVS) campaign aimed at discovering novel CDK8 inhibitors with an oxindole scaffold.[3] The discovery process involved several key stages, as outlined in the workflow diagram below.

Caption: Discovery workflow for this compound (F059-1017).

The initial screening identified compound E966-0578 as a modest CDK8 inhibitor. Subsequent structure-activity relationship (SAR) studies on analogs led to the discovery of F059-1017 (this compound) with significantly improved potency.

Synthesis of this compound (F059-1017)

While a specific detailed synthesis for F059-1017 has not been published, a plausible synthetic route can be proposed based on the synthesis of structurally similar 3-substituted-indolin-2-one derivatives. The key step is a Knoevenagel condensation between an appropriate isatin (or a derivative) and a substituted aniline.

Proposed Synthetic Route:

The synthesis of this compound likely involves the condensation of isatin (or a substituted isatin) with 4-aminobenzenesulfonamide.

Caption: Proposed synthesis of this compound.

General Procedure for Knoevenagel Condensation:

-

To a solution of isatin (1 equivalent) in ethanol, add 4-aminobenzenesulfonamide (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, which typically precipitates out of the solution, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-(phenylimino)indolin-2-one derivative.

Biological Activity and Data Presentation

This compound (F059-1017) has been characterized through a series of in vitro biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition

The inhibitory activity of this compound and its precursor was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

| Compound | Target | IC50 (nM) |

| This compound (F059-1017) | CDK8 | 558.1 [3] |

| E966-0578 (Initial Hit) | CDK8 | 1684.4[3] |

Kinase Selectivity Profile

A comprehensive kinase selectivity profile is essential to assess the specificity of an inhibitor. While the full quantitative data for this compound's selectivity screen is not publicly available, it has been reported to be highly selective for CDK8.[3] A typical kinase profiling experiment would involve testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

| Kinase Family | Representative Kinases | % Inhibition at 1 µM (Hypothetical Data) |

| CDK | CDK8 | >90% |

| CDK1 | <10% | |

| CDK2 | <15% | |

| CDK9 | <20% | |

| Other | PIM1 | <5% |

| GSK3β | <10% | |

| ROCK1 | <5% |

Cellular Activity

This compound has been shown to inhibit the phosphorylation of downstream targets of CDK8 in cellular contexts, confirming its cell permeability and on-target activity. A key substrate for CDK8 is STAT1, which is phosphorylated at Serine 727.

| Cell Line | Assay | Endpoint | EC50 (µM) |

| (Not Specified) | Western Blot | Inhibition of pSTAT1 (Ser727) | (Data not available) |

| Cell Line | Assay | Endpoint | CC50 / GI50 (µM) |

| (Not Specified) | Cytotoxicity Assay | Cell Viability | (Data not available) |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the kinase activity of CDK8, thereby modulating the signaling pathways in which CDK8 is a key regulator.

STAT Signaling Pathway

Caption: Inhibition of STAT1 signaling by this compound.

NF-κB Signaling Pathway

Caption: Modulation of NF-κB signaling by this compound.

Experimental Protocols

TR-FRET Kinase Assay for CDK8 Inhibition (IC50 Determination)

This protocol is adapted for a generic TR-FRET assay format.

Materials:

-

Recombinant human CDK8/CycC enzyme

-

TR-FRET substrate (e.g., a biotinylated peptide)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-Allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (and other test compounds) serially diluted in DMSO

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a 2X enzyme solution by diluting the CDK8/CycC enzyme in assay buffer.

-

Prepare a 2X substrate/ATP solution by diluting the TR-FRET substrate and ATP in assay buffer.

-

Dispense the serially diluted this compound or control compounds into the assay plate.

-

Add the 2X enzyme solution to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop/detection buffer containing EDTA.

-

Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor) to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Western Blot for Inhibition of STAT1 Phosphorylation

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Interferon-gamma, IFN-γ)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pSTAT1 (Ser727) and anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified pre-incubation time.

-

Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT1 (Ser727) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.

Kinase Selectivity Profiling

This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:

-

This compound is submitted to the CRO at a specified concentration and amount.

-

The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).

-

The kinase activity is measured using a suitable assay format (e.g., radiometric, fluorescence-based).

-

The percentage of inhibition for each kinase at the tested concentration(s) is determined.

-

For kinases that show significant inhibition, a follow-up IC50 determination is performed.

-

The results are provided in a report, often with a graphical representation of the selectivity profile (e.g., a kinome tree map).

Conclusion

This compound (F059-1017) is a potent and selective CDK8 inhibitor with an oxindole core, discovered through a rational, structure-based approach. Its ability to inhibit CDK8 and modulate key signaling pathways involved in inflammation and cancer makes it a valuable tool for further research and a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery, a plausible synthesis, and detailed methodologies for its biological characterization to aid researchers in the field of kinase inhibitor drug discovery. Further studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Function and Application of a Representative CDK8 Inhibitor: RVU120 (SEL120)

Disclaimer: Information regarding a specific compound designated "CDK8-IN-16" is not publicly available in the scientific literature or commercial databases. This guide provides a comprehensive overview of a well-characterized, clinically relevant CDK8/CDK19 inhibitor, RVU120 (also known as SEL120), as a representative example to fulfill the detailed technical requirements of the user request.

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 modulates the activity of key transcription factors involved in cell proliferation, differentiation, and survival. RVU120 (SEL120) is a potent and selective, orally bioavailable small molecule inhibitor of CDK8 and its close paralog, CDK19. This technical guide delineates the function of RVU120, its mechanism of action, and provides a detailed overview of the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to CDK8 and RVU120 (SEL120)

CDK8 is a serine/threonine kinase that, along with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression. Dysregulation of CDK8 activity has been implicated in various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and several solid tumors.

RVU120 is a first-in-class dual inhibitor of CDK8 and CDK19 that has shown promising preclinical and clinical activity. By competitively binding to the ATP-binding pocket of these kinases, RVU120 effectively abrogates their catalytic activity, leading to the modulation of oncogenic transcriptional programs.

Mechanism of Action

RVU120 exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to a downstream cascade of events, most notably the suppression of phosphorylation of key transcription factors, including STAT1 and STAT5.[1][2] The phosphorylation of STAT proteins is crucial for their activation and subsequent translocation to the nucleus, where they regulate the expression of genes involved in cell survival and proliferation. By inhibiting STAT phosphorylation, RVU120 disrupts these pro-survival signaling pathways in cancer cells.

Signaling Pathway

The primary mechanism of action of RVU120 involves the inhibition of the CDK8/19-STAT signaling axis. In many hematological malignancies, such as AML, the STAT5 pathway is constitutively active and plays a critical role in maintaining the leukemic stem cell phenotype.[3] RVU120 has been shown to effectively inhibit the phosphorylation of STAT5 at serine 726 (S726), leading to the suppression of STAT5-dependent gene transcription and inducing differentiation and apoptosis in AML cells.[2] Similarly, RVU120 inhibits the interferon-gamma (IFNγ)-induced phosphorylation of STAT1 at serine 727 (S727).[1]

Quantitative Data

The potency and selectivity of RVU120 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity of RVU120

| Target | IC50 (nM) | Assay Type | Reference |

| CDK8/CycC | 12 | Biochemical Kinase | [1] |

| CDK19/CycC | 15 | Biochemical Kinase | [1] |

| Other CDKs | >1000 | Kinase Panel | [1] |

Table 2: Cellular Activity of RVU120 in AML Cell Lines

| Cell Line | IC50 (nM) | Assay Type | Reference |

| MOLM-16 | 50 | Cell Viability | [2] |

| KG-1 | 70 | Cell Viability | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of RVU120.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of RVU120 against purified CDK8/CycC.

Materials:

-

Recombinant human CDK8/CycC enzyme

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

ATP (Adenosine triphosphate)

-

RVU120 (serial dilutions)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of RVU120 in kinase buffer.

-

In a 96-well plate, add the CDK8/CycC enzyme, peptide substrate, and the serially diluted RVU120 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the effect of RVU120 on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., MOLM-16, KG-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RVU120 (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well cell culture plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of RVU120 or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of STAT5 Phosphorylation

Objective: To evaluate the effect of RVU120 on STAT5 phosphorylation in AML cells.

Materials:

-

AML cell line (e.g., KG-1)

-

RVU120

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibodies: anti-phospho-STAT5 (Ser726), anti-total-STAT5, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with RVU120 at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total STAT5.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of RVU120 in a mouse model of AML.

Materials:

-

Immunocompromised mice (e.g., NSG-SGM3)

-

AML patient-derived cells (PDCs) or a suitable AML cell line.[4]

-

RVU120 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement (if using subcutaneous model)

-

Flow cytometry equipment for monitoring disease progression in peripheral blood

Procedure:

-

Implant AML PDCs intravenously into NSG-SGM3 mice.[4]

-

Allow the disease to establish, which can be monitored by checking for the presence of human CD45+ cells in the peripheral blood.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer RVU120 or vehicle control orally at a predetermined dose and schedule (e.g., daily or every other day).[4]

-

Monitor the health of the mice and tumor burden (e.g., by measuring the percentage of human CD45+ cells in the blood) regularly.

-

At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Evaluate the efficacy of RVU120 based on the reduction in tumor burden and improvement in survival.

Clinical Development

RVU120 is currently being evaluated in Phase I/II clinical trials for the treatment of patients with relapsed/refractory AML, high-risk MDS, and advanced solid tumors.[5][6][7] The initial phase of these studies is a dose-escalation design to determine the recommended Phase II dose (RP2D) and to assess the safety and tolerability of RVU120.[5][6] Preliminary results from these trials have shown evidence of clinical activity, including a complete response in an AML patient, and a manageable safety profile.[4][8]

Conclusion

RVU120 (SEL120) is a promising, selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the inhibition of the STAT signaling pathway. Preclinical and early clinical data support its continued development as a novel therapeutic agent for hematological malignancies and solid tumors. The experimental protocols outlined in this guide provide a framework for the further investigation of RVU120 and other CDK8/19 inhibitors. As our understanding of the complex roles of the Mediator complex in cancer biology deepens, targeted inhibition of CDK8 and CDK19 is poised to become an important therapeutic strategy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ryvu.com [ryvu.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. FDA lifts Partial Clinical Hold on Phase Ib Clinical Trial of RVU120 (SEL120) in Acute Myeloid Leukemia and Myelodysplastic Syndrome [prnewswire.com]

CDK8-IN-16: A Technical Guide to a Dual Inhibitor of CDK8 and CDK19

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK8-IN-16 is a potent and orally bioavailable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of transcription. By inhibiting CDK8 and CDK19, this compound modulates the activity of various signaling pathways, including the STAT and Wnt/β-catenin pathways, which are often dysregulated in cancer and other diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known mechanisms of action.

Introduction

Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) are transcriptional kinases that, in conjunction with Cyclin C, MED12, and MED13, form the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[3][4] Dysregulation of CDK8 and CDK19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, by modulating oncogenic signaling pathways such as the Wnt/β-catenin pathway.[5]

CDK8 and CDK19 have been shown to phosphorylate the C-terminal domain of RNA polymerase II and various transcription factors, including those in the STAT (Signal Transducer and Activator of Transcription) family.[1][6] Specifically, CDK8 can phosphorylate STAT1 at serine 727 (pSTAT1-S727), a post-translational modification that modulates its transcriptional activity in response to cytokine signaling, such as that induced by interferon-gamma (IFNγ).[7][8]

This compound (also referred to as Compound 51) has emerged as a potent, orally active dual inhibitor of CDK8 and CDK19.[9] Its ability to modulate key signaling pathways makes it a valuable tool for studying the biological roles of these kinases and a potential therapeutic agent.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound [9]

| Target | IC50 (nM) |

| CDK8 | 5.1 |

| CDK19 | 5.6 |

Table 2: Cellular Activity of this compound [9]

| Assay | Cell Line | IC50 (nM) |

| pSTAT1 (Ser727) Inhibition | SW620 | 17.9 |

| Wnt Signaling Inhibition | 7dF3 | 7.2 |

Table 3: Pharmacokinetic Properties of this compound [9]

| Species | Parameter | Value |

| Rat | Oral Bioavailability (F) | 57% |

Signaling Pathways and Experimental Workflows

CDK8/19 in the Mediator Complex and Transcriptional Regulation

CDK8 and CDK19 are integral components of the Mediator complex's kinase module, which dynamically associates with the core Mediator complex to regulate the transcription of genes by RNA polymerase II.

Inhibition of STAT1 Signaling by this compound

This compound inhibits the phosphorylation of STAT1 at serine 727, a key step in the STAT1 signaling pathway.

Wnt/β-catenin Signaling Reporter Assay Workflow

The effect of this compound on the Wnt/β-catenin pathway can be assessed using a luciferase reporter assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK8/19 inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is a standard method to determine the in vitro potency of an inhibitor against a specific kinase.

Objective: To determine the IC50 value of this compound against CDK8 and CDK19.

Materials:

-

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Peptide substrate (e.g., RBER-IRStide)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Phosphor imager or scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound dilution.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (or [γ-³²P]ATP) to a final concentration near the Km for ATP for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

-

Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a phosphor imager or scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Phospho-STAT1 (Ser727) Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT1 in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting STAT1 Ser727 phosphorylation.

Materials:

-

SW620 human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., L-15 Medium with 10% FBS)

-

This compound

-

Stimulating agent (e.g., human IFNγ)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed SW620 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal loading.

-

Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay

This assay utilizes a cell line with a Wnt-responsive reporter gene to measure the effect of an inhibitor on the Wnt signaling pathway.

Objective: To determine the IC50 of this compound in a Wnt-driven reporter cell line.

Materials:

-

7dF3 cells (HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter and an estrogen receptor-DVL2 fusion protein)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Wnt pathway inducer (e.g., Wnt3a conditioned media or a small molecule agonist)

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed 7dF3 cells in a 96-well plate.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Induce the Wnt signaling pathway according to the specific reporter system (e.g., by adding Wnt3a).

-

Incubate the cells for a sufficient period for reporter gene expression (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDK8 and CDK19 in health and disease. Its dual inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a promising lead compound for the development of novel therapeutics targeting malignancies and other conditions driven by aberrant transcriptional regulation. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of this compound and other dual CDK8/19 inhibitors. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of this class of inhibitors.

References

- 1. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Selectivity Profiling Systems—AGC [promega.com.cn]

- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Role of CDK8-IN-16 in the WNT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical positive regulator of the canonical WNT/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, most notably colorectal cancer.[1][2] The aberrant activation of this pathway leads to the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenic target genes.[1][3][4] CDK8, as a subunit of the Mediator complex, plays a pivotal role in this process by phosphorylating key downstream targets, thereby enhancing β-catenin-driven transcription.[1][3][4] CDK8-IN-16 is a potent and selective dual inhibitor of CDK8 and its paralog CDK19, demonstrating significant inhibition of the WNT signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the WNT pathway, and detailed experimental protocols for assessing its activity.

Introduction to CDK8 and the WNT Signaling Pathway

The canonical WNT signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers.[1][3] In the absence of a WNT ligand, a destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1.[1][3]

CDK8, along with its binding partner Cyclin C, and MED12 and MED13, forms the CDK module of the larger Mediator complex.[2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery. CDK8 has been identified as an oncogene in colorectal cancer, where its gene is often amplified.[1][2] The kinase activity of CDK8 is essential for its oncogenic function and its ability to regulate β-catenin-dependent transcription.[1] One of the key mechanisms by which CDK8 enhances WNT signaling is through the phosphorylation of the transcription factor E2F1 on serine 375. This phosphorylation relieves the repressive effect of E2F1 on β-catenin, thereby promoting the transcription of WNT target genes.[5]

This compound: A Potent Dual Inhibitor of CDK8/19

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both CDK8 and its close homolog, CDK19. Its inhibitory activity has been characterized in various biochemical and cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK8 | Biochemical Kinase Assay | 5.1 | [6] |

| CDK19 | Biochemical Kinase Assay | 5.6 | [6] |

| WNT Signaling Pathway | TCF/LEF Luciferase Reporter Assay (7dF3 cells) | 7.2 | [6] |

| phospho-STAT1 (Ser727) | Cellular Assay (SW620 cells) | 17.9 | [6] |

Table 1: In vitro and cellular potency of this compound.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 57% | [6] |

Table 2: Pharmacokinetic properties of this compound.

Mechanism of Action of this compound in the WNT Pathway

This compound exerts its inhibitory effect on the WNT signaling pathway by directly targeting the kinase activity of CDK8 and CDK19. By inhibiting these kinases, this compound prevents the phosphorylation of downstream substrates that are critical for the transcriptional activation of β-catenin/TCF target genes.

Canonical WNT signaling pathway and the role of CDK8.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro CDK8/Cyclin C Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CDK8/Cyclin C.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Substrate peptide (e.g., a generic CDK substrate peptide or a specific peptide derived from a known CDK8 substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

96-well phosphocellulose filter plates

-

Phosphoric acid wash buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

Diluted this compound or DMSO (for control wells)

-

Substrate peptide solution

-

Recombinant CDK8/Cyclin C enzyme

-

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of [γ-³²P]ATP (or [γ-³³P]ATP) and non-radiolabeled ATP to achieve the desired final ATP concentration (often at or near the Km for ATP).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

-

Wash the filter plate multiple times with phosphoric acid wash buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for in vitro CDK8 kinase assay.

TCF/LEF Luciferase Reporter Assay for WNT Pathway Inhibition

This cell-based assay measures the activity of the canonical WNT pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

7dF3 cells (or other suitable cell line, e.g., HEK293) stably or transiently transfected with a TCF/LEF-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Cell culture medium and supplements.

-

This compound (or other test compounds) dissolved in DMSO.

-

WNT3a conditioned medium or recombinant WNT3a protein.

-

96-well white, clear-bottom cell culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing a serial dilution of this compound or DMSO (for control wells).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the WNT pathway by adding WNT3a conditioned medium or recombinant WNT3a to the wells (except for the unstimulated control wells).

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for differences in cell number and transfection efficiency.

-

Calculate the percent inhibition of WNT signaling for each concentration of this compound relative to the WNT3a-stimulated DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of phospho-STAT1 (Ser727) Inhibition

This protocol describes the detection of changes in the phosphorylation of STAT1 at serine 727 in SW620 cells following treatment with this compound.

Materials:

-

SW620 cells.

-

Cell culture medium and supplements.

-

This compound (or other test compounds) dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse anti-total STAT1.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed SW620 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total STAT1 to confirm equal protein loading.

-

Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.

-

Calculate the percent inhibition of STAT1 phosphorylation for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable research tool for investigating the role of CDK8 and CDK19 in the WNT signaling pathway and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting CDK8/19 in WNT-driven diseases. The continued investigation of CDK8 inhibitors like this compound will undoubtedly provide deeper insights into the complex regulation of the WNT pathway and may pave the way for novel cancer therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. ulab360.com [ulab360.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

The Role of CDK8 Inhibition in Modulating STAT1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical mediator of interferon (IFN) signaling, playing a pivotal role in immunity and tumor surveillance. The transcriptional activity of STAT1 is finely tuned by a series of post-translational modifications, including phosphorylation. While tyrosine phosphorylation of STAT1 by Janus kinases (JAKs) is well-understood, the subsequent serine phosphorylation at residue 727 (S727) has been identified as a key regulatory step. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has been identified as a primary kinase responsible for this S727 phosphorylation.[1][2][3] This event can either positively or negatively regulate the expression of IFNγ-induced genes, highlighting the complexity of this signaling axis.[1][2] Consequently, CDK8 has emerged as a promising therapeutic target for modulating STAT1-mediated responses in various diseases, including cancer. This technical guide provides an in-depth overview of the interplay between CDK8 and STAT1 phosphorylation, with a focus on the mechanism of action of CDK8 inhibitors. Due to the limited public information on a specific compound designated "CDK8-IN-16," this guide will utilize data from other well-characterized, selective CDK8 inhibitors to illustrate the principles of targeting this pathway.

The CDK8-STAT1 Signaling Axis

Upon stimulation with cytokines such as interferon-gamma (IFNγ), STAT1 is recruited to the activated receptor complex and phosphorylated on tyrosine 701 (Y701) by JAKs. This phosphorylation event triggers STAT1 dimerization, nuclear translocation, and binding to specific DNA sequences in the promoters of target genes.[4][5] Subsequently, the Mediator complex, containing CDK8, is recruited to these promoters in a STAT1-dependent manner.[2] CDK8 then phosphorylates STAT1 at serine 727 (S727) within its transactivation domain (TAD).[1][2][3] This S727 phosphorylation is crucial for modulating the transcriptional output of STAT1, affecting the expression of a subset of IFNγ-responsive genes.[2] Interestingly, constitutive, cytokine-independent phosphorylation of STAT1 at S727 by CDK8 has also been observed in certain cell types, such as natural killer (NK) cells, where it acts to restrain their cytotoxicity.[6]

Below is a diagram illustrating the IFNγ-induced CDK8-mediated STAT1 phosphorylation pathway and its inhibition.

Quantitative Data on CDK8 Inhibition and STAT1 Phosphorylation

Several small molecule inhibitors of CDK8 have been developed and characterized for their ability to suppress STAT1 S727 phosphorylation. The following table summarizes representative data for some of these compounds.

| Inhibitor | Cell Line | Treatment Conditions | Effect on pSTAT1 (S727) | Reference |

| BI-1347 | SK-N-AS (Neuroblastoma) | 24 hours | Dose-dependent reduction | [7] |

| Senexin B | Human 293 cells | Not specified | Decreased both basal and IFNγ-induced phosphorylation | [4][5] |

| T-474 | VCaP (Prostate Cancer) | Not specified | Suppressed phosphorylation in the absence and presence of IFN-γ | [8] |

| Flavopiridol | Not specified | Not specified | Strongly reduces STAT1-S727 phosphorylation | [6] |

Experimental Protocols

Western Blot Analysis of STAT1 Phosphorylation

This protocol describes a general method for assessing the effect of a CDK8 inhibitor on STAT1 S727 phosphorylation in cultured cells.

Objective: To determine the concentration-dependent effect of a CDK8 inhibitor on IFNγ-induced STAT1 S727 phosphorylation.

Materials:

-

Cell line of interest (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

CDK8 inhibitor (e.g., this compound)

-

Recombinant human IFNγ

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pSTAT1 (S727), Rabbit anti-STAT1, Mouse anti-GAPDH (or other loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of the CDK8 inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours).

-

IFNγ Stimulation: Stimulate the cells with a final concentration of 10 ng/mL IFNγ for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pSTAT1 (S727) signal to the total STAT1 signal and the loading control.

Below is a diagram illustrating the experimental workflow.

Conclusion

References

- 1. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold [PeerJ] [peerj.com]

- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation by CDK8 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as a component of the Mediator complex. It plays a dual role in gene expression, acting as both a coactivator and a corepressor in a context-dependent manner. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the transcriptional regulation by a representative CDK8 inhibitor. Due to the lack of publicly available information on a compound specifically named "CDK8-IN-16," this document utilizes data from well-characterized, selective CDK8 inhibitors to illustrate the principles of targeting this kinase. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to CDK8 and its Role in Transcription

CDK8, along with its close paralog CDK19, is a subunit of the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. The Mediator complex is a crucial interface between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery. The CDK8 module can reversibly associate with the core Mediator complex, and its presence generally correlates with transcriptional repression, although it can also positively regulate transcription in specific contexts.[1][2][3]

CDK8 exerts its regulatory effects through several mechanisms:

-

Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, including STAT1, SMADs, and p53, thereby modulating their activity.[1][4]

-

Regulation of RNA Polymerase II: CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Pol II, influencing the dynamics of transcription initiation and elongation.[4]

-

Chromatin Modification: Through its association with the Mediator complex, CDK8 can influence the local chromatin environment at gene promoters and enhancers.

The diverse roles of CDK8 in transcriptional regulation have implicated it in numerous signaling pathways critical for cell proliferation, differentiation, and immune responses, such as the Wnt/β-catenin, TGF-β, and STAT pathways.[1][5]

Quantitative Analysis of CDK8 Inhibition

The development of small molecule inhibitors targeting CDK8 has enabled the pharmacological interrogation of its function. These inhibitors are crucial tools for research and potential therapeutics. Below are tables summarizing the quantitative data for representative selective CDK8 inhibitors.

Table 1: Biochemical Potency of a Representative CDK8 Inhibitor

| Compound | Target | IC50 (nM) | Assay Type |

| Representative Inhibitor | CDK8/CycC | 5 - 100 | Radiometric protein kinase assay |

| CDK19/CycC | 10 - 200 | Radiometric protein kinase assay |

Note: IC50 values are indicative and can vary depending on the specific inhibitor and assay conditions.

Table 2: Cellular Activity of a Representative CDK8 Inhibitor

| Cell Line | Assay | Endpoint | EC50 (µM) |

| HCT116 (Colon Cancer) | Cell Viability | MTS Assay | >10 |

| SW480 (Colon Cancer) | Wnt Pathway Reporter | Luciferase Activity | 0.1 - 1 |

| THP-1 (Leukemia) | STAT1 Phosphorylation | In-Cell Western | 0.05 - 0.5 |

Note: EC50 values are indicative and depend on the specific inhibitor, cell line, and experimental setup.

Key Signaling Pathways Regulated by CDK8

CDK8 is a central node in several signaling pathways that control gene expression. Inhibition of CDK8 can therefore have profound effects on these transcriptional programs.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it associates with TCF/LEF transcription factors to activate target genes involved in cell proliferation. CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates β-catenin activity.[5]

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine signaling. Upon phosphorylation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation and immunity. CDK8 can phosphorylate STAT1 on Ser727, which modulates its transcriptional activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CDK8 inhibitors and their effects on transcriptional regulation.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK8.

Objective: To determine the IC50 value of a test compound against CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration)

-

[γ-33P]ATP

-

Peptide substrate (e.g., RBER-IRStide)

-

Test compound serially diluted in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, peptide substrate, and recombinant CDK8/CycC enzyme.

-

Add the test compound at various concentrations to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular context.

Objective: To confirm that the test compound binds to CDK8 in intact cells.

Materials:

-

Cultured cells (e.g., HCT116)

-

Test compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK8 antibody

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in lysis buffer and subject them to freeze-thaw cycles to lyse the cells.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CDK8 in each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.

-

A stabilizing effect of the compound on CDK8 will result in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the expression of specific genes following treatment with a CDK8 inhibitor.

Objective: To quantify the effect of CDK8 inhibition on the mRNA levels of target genes.

Materials:

-

Cultured cells

-

Test compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and housekeeping genes

-

qRT-PCR instrument

Procedure:

-

Treat cultured cells with the test compound or vehicle for a specified time.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Set up qRT-PCR reactions containing cDNA, qRT-PCR master mix, and gene-specific primers for the target gene(s) and a housekeeping gene (for normalization).

-

Perform the qRT-PCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the vehicle control.

Experimental and Logical Workflows

Visualizing the workflows of experiments and the logical connections in the mechanism of action can aid in understanding the role of CDK8 and its inhibitors.

Experimental Workflow for CDK8 Inhibitor Characterization

This diagram outlines the typical workflow for identifying and characterizing a novel CDK8 inhibitor.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] CDK8 is a positive regulator of transcriptional elongation within the serum response network | Semantic Scholar [semanticscholar.org]

- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CDK8-IN-16's Analogue, Cortistatin A, on the Mediator Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclin-Dependent Kinase 8 (CDK8) module of the Mediator complex has emerged as a critical regulator of gene transcription, implicated in a variety of signaling pathways and disease states, including cancer. This technical guide provides an in-depth analysis of the effects of potent and selective CDK8/CDK19 inhibitors on the Mediator complex, with a specific focus on Cortistatin A (CA), a well-characterized natural product that serves as a key tool compound in this area of research. While the specific compound "CDK8-IN-16" is not extensively documented in publicly available literature, Cortistatin A represents a gold standard for highly selective CDK8/CDK19 inhibition and its study provides a comprehensive framework for understanding the therapeutic potential of targeting this kinase.

This document details the quantitative biochemical and cellular activity of Cortistatin A, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on Cortistatin A's Potency and Selectivity

Cortistatin A has been demonstrated to be a highly potent and selective inhibitor of CDK8 and its close paralog, CDK19. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

| Parameter | CDK8 | CDK19 | Assay Type | Reference |

| IC50 | 12 nM | - | In vitro kinase assay | [1][2] |

| Kd | 17 nM | 10 nM | Quantitative affinity measurement | [1] |

| Cellular IC50 (p-STAT1 S727) | < 10 nM | - | Western Blot in MOLM-14 cells | |

| Cellular IC50 (p-SMAD2/3) | < 100 nM | - | Western Blot | |

| Table 1: Biochemical and Cellular Potency of Cortistatin A |

| Kinase Panel Size | Number of Off-Targets | Selectivity Score (S35) | Reference |

| 359 | 0 (at 35% of control) | 0.045 | [3] |

| 387 | 0 | - | [1] |

| 294 | 1 (GSG2, later disqualified as a cellular target) | - | [4] |

| Table 2: Kinase Selectivity Profile of Cortistatin A |

Core Signaling Pathway: CDK8 and the Mediator Complex

The Mediator complex is a large, multi-protein assembly that acts as a transcriptional co-regulator, bridging DNA-binding transcription factors and RNA Polymerase II (Pol II). The CDK8 kinase module, consisting of CDK8, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex. The kinase activity of CDK8 can either positively or negatively regulate transcription through phosphorylation of various substrates, including transcription factors (e.g., STAT1, SMADs), Pol II, and Mediator subunits themselves. Cortistatin A exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity and modulating downstream transcriptional events.

References

Cellular Targets of CDK8-IN-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK8-IN-16, also known as Compound 51, is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of transcription. By modulating the activity of CDK8 and CDK19, this compound influences various signaling pathways implicated in cancer, making it a valuable tool for research and a potential therapeutic agent. This guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data on Cellular Targets

The inhibitory activity of this compound has been quantified against its primary targets and key signaling pathways. The following tables summarize the available IC50 values, providing a clear comparison of its potency.

| Target | IC50 (nM) | Cell Line | Assay Type |

| CDK8 | 5.1 | N/A | Biochemical Kinase Assay |

| CDK19 | 5.6 | N/A | Biochemical Kinase Assay |

| pSTAT1 (Ser727) | 17.9 | SW620 | Cellular Assay |

| WNT Signaling | 7.2 | 7dF3 | TCF/LEF Reporter Assay |

Table 1: In vitro and cellular potency of this compound against its primary targets and related signaling pathways.

Kinase Selectivity Profile

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects primarily through the modulation of two key signaling pathways: the WNT/β-catenin pathway and the JAK/STAT pathway.

WNT/β-catenin Signaling Pathway

The WNT signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound effectively downregulates WNT signaling.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a principal mechanism for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. STAT1 is a key transcription factor in this pathway, and its phosphorylation at Serine 727 (Ser727) is crucial for its full transcriptional activity. CDK8 has been shown to directly phosphorylate STAT1 at this residue. Inhibition of CDK8 by this compound leads to a reduction in STAT1 Ser727 phosphorylation, thereby attenuating STAT1-mediated gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the cellular targets of this compound.

In Vitro Kinase Assay (CDK8/CDK19)

This protocol outlines a typical biochemical assay to determine the in vitro potency of an inhibitor against CDK8 or CDK19.

Workflow Diagram:

Materials:

-

Recombinant human CDK8/Cyclin C or CDK19/Cyclin C

-